Cas no 81800-41-1 ((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
81800-41-1 structure
Product Name:(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
Numéro CAS:81800-41-1
Le MF:C11H16O2
Mégawatts:180.243543624878
MDL:MFCD06409986
CID:1804674
PubChem ID:157995
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (7aS)-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- 2(4H)-benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (7aS)-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (S)-
- (7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
- (S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
- (+/-)-dihydroactinidiolide
- 2(4H)-benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl
- 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl-,(S)
- 4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
- 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2-(4H)-benzofuranone
- Dihydroactinidiolide, (+)-
- Q27283391
- SB44461
- MFCD06409986
- DIHYDROACTINIDIOLIDE (S)-FORM [MI]
- (+)-dihydroactinidiolide
- M2C1JT71RC
- AKOS006292838
- (7aS)-4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one
- DIHYDROACTINIDIOLIDE (S)-FORM
- CHEMBL2271638
- DS-2791
- 81800-41-1
- 2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethylbenzofuran-2-one
- 1794759-37-7
- UNII-M2C1JT71RC
- L-DIHYDROACTINIDIOLIDE
- 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- FEMA NO. 4020, (+)-
- (7aS)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (7aS)-; 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (S)-; (7aS)-5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofur
- DIHYDROACTINIDIOLIDE
- (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
-
- MDL: MFCD06409986
- Piscine à noyau: InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1
- La clé Inchi: IMKHDCBNRDRUEB-NSHDSACASA-N
- Sourire: O=C1O[C@]2(C)C(C(C)(C)CCC2)=C1
Propriétés calculées
- Qualité précise: 180.11500
- Masse isotopique unique: 180.115029749g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 289
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 26.3Ų
- Le xlogp3: 2.2
Propriétés expérimentales
- Couleur / forme: Clear, colourless liquid; musky or coumarin-like aroma
- Dense: No date available
- Point de fusion: 67-68°
- Point d'ébullition: 296°C at 760 mmHg
- Point d'éclair: No date available
- Le PSA: 26.30000
- Le LogP: 2.43840
- Rotation spécifique: D23 +120.9° (c = 1.00 in CHCl3)
- Pression de vapeur: No date available
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,2-8°C
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Données douanières
- Code HS:2932209090
- Données douanières:
Code douanier chinois:
2932209090Résumé:
2932209090. Autres Lactones. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2932209090. Autres Lactones. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | T895785-1g |
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 1g |
$ 253.00 | 2023-09-05 | ||
| abcr | AB450100-5g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; . |
81800-41-1 | 5g |
€605.30 | 2024-08-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-500g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 500g |
¥7606.0 | 2024-07-19 | |
| TRC | T895785-5g |
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 5g |
$ 1920.00 | 2023-09-05 | ||
| Chemenu | CM525754-100g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 97% | 100g |
$262 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-100g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 100g |
¥2536.0 | 2024-07-19 | |
| abcr | AB450100-5 g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; . |
81800-41-1 | 5g |
€605.30 | 2023-07-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-10g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 10g |
¥426.0 | 2024-07-19 | |
| abcr | AB450100-1 g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; . |
81800-41-1 | 1g |
€236.60 | 2023-07-18 | ||
| 1PlusChem | 1P008LVM-1g |
2(4H)-Benzofuranone, 5,6,7,7A-tetrahydro-4,4,7A-trimethyl-, (S)- |
81800-41-1 | 95% | 1g |
$164.00 | 2024-04-21 |
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:81800-41-1)(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
Numéro de commande:A864498
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:46
Prix ($):920.0
Courriel:sales@amadischem.com
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Littérature connexe
-
1. Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds: a new age of diastereoselective radical fluorinationStefan Andrew Harry,Michael Richard Xiang,Eric Holt,Andrea Zhu,Fereshte Ghorbani,Dhaval Patel,Thomas Lectka Chem. Sci. 2022 13 7007
-
Deepa Agarwal,Lim Mui,Emma Aldridge,James McKinney,Louise Hewson,Ian Denis Fisk Food Funct. 2021 12 4535
-
Ya Wen,Jing Nie,Zu-Guang Li,Xin-Yi Xu,Dan Wei,Maw-Rong Lee Anal. Methods 2014 6 3345
-
Shidong Lv,Yuanshuang Wu,Jifu Wei,Ming Lian,Chen Wang,Xuemei Gao,Qingxiong Meng RSC Adv. 2015 5 87806
-
Stephanie Ehlers,Stefan Schulz Nat. Prod. Rep. 2023 40 794
81800-41-1 ((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one) Produits connexes
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81800-41-1)(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
Pureté:99%
Quantité:25g
Prix ($):920.0